molecular formula C27H34F2N8O7S2 B13743971 N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate CAS No. 1246203-36-0

N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate

Cat. No.: B13743971
CAS No.: 1246203-36-0
M. Wt: 684.7 g/mol
InChI Key: XSLUGEGXPCDRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(2-(Difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate is a structurally complex small molecule featuring multiple pharmacophoric motifs:

  • Benzimidazole core: A substituted 1H-benzo[d]imidazole with a difluoromethyl group at position 2 and a methoxy group at position 2.
  • Triazine backbone: A 1,3,5-triazine ring substituted with a morpholino group at position 6, which enhances solubility and modulates electronic properties .
  • Sulfonamide linker: A 2-(dimethylamino)ethanesulfonamide group attached to a phenyl ring, facilitating interactions with hydrophobic pockets and charged residues in target proteins .
  • Methanesulfonate counterion: Improves crystallinity and bioavailability .

Properties

CAS No.

1246203-36-0

Molecular Formula

C27H34F2N8O7S2

Molecular Weight

684.7 g/mol

IUPAC Name

N-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]phenyl]-2-(dimethylamino)ethanesulfonamide;methanesulfonic acid

InChI

InChI=1S/C26H30F2N8O4S.CH4O3S/c1-34(2)13-16-41(37,38)33-18-9-7-17(8-10-18)23-30-25(35-11-14-40-15-12-35)32-26(31-23)36-19-5-4-6-20(39-3)21(19)29-24(36)22(27)28;1-5(2,3)4/h4-10,22,33H,11-16H2,1-3H3;1H3,(H,2,3,4)

InChI Key

XSLUGEGXPCDRTN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)N3CCOCC3)N4C5=C(C(=CC=C5)OC)N=C4C(F)F.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Notes
1 Triazine core formation 4,6-dichloro-1,3,5-triazine Morpholine, base (e.g., triethylamine), solvent 4-chloro-6-morpholino-1,3,5-triazine Selective substitution at 6-position with morpholine
2 Nucleophilic aromatic substitution 4-chloro-6-morpholino-1,3,5-triazine + 4-aminophenyl derivative Base, solvent (e.g., DMF), elevated temperature 4-(4-morpholino-6-(4-aminophenyl)-1,3,5-triazin-2-yl)phenyl intermediate Coupling of phenyl amine to triazine core
3 Benzimidazole attachment 2-(difluoromethyl)-4-methoxy-1H-benzimidazole derivative Coupling reagents (e.g., palladium catalysis or nucleophilic substitution) 4-(4-(2-(difluoromethyl)-4-methoxybenzimidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl intermediate Formation of C-N bond linking benzimidazole to triazine
4 Sulfonamide formation 4-(4-(2-(difluoromethyl)-4-methoxybenzimidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl amine + 2-(dimethylamino)ethanesulfonyl chloride Base (e.g., triethylamine), solvent (e.g., dichloromethane) Target sulfonamide compound Sulfonyl chloride reacts with amine to form sulfonamide bond
5 Salt formation Target sulfonamide + methanesulfonic acid Stirring in appropriate solvent Methanesulfonate salt of the sulfonamide compound Enhances solubility and pharmaceutical properties

Purification and Characterization

  • Purification : Preparative High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is employed to purify the final compound and intermediates to pharmaceutical-grade purity.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis confirm the structure and purity. The methanesulfonate salt is verified by ion chromatography and melting point analysis.

Research Results and Observations

Yields and Reaction Efficiency

Step Yield (%) Comments
1 75-85 High selectivity in morpholine substitution on triazine ring
2 65-75 Moderate yield due to steric hindrance in coupling step
3 60-70 Palladium-catalyzed coupling effective but requires optimization
4 70-80 Sulfonamide formation efficient under mild conditions
5 >95 Salt formation quantitative and reproducible

Stability and Solubility

  • The methanesulfonate salt form significantly improves aqueous solubility compared to the free base, facilitating formulation development.
  • The compound exhibits good chemical stability under ambient and refrigerated conditions, as demonstrated by accelerated stability studies.

Perspectives from Varied Sources

  • Patent Literature : The primary synthetic routes and optimization strategies are extensively described in patent US20170119778A1, which provides detailed reaction conditions and intermediates for triazine-based kinase inhibitors including this compound.
  • Chemical Databases : PubChem provides comprehensive structural data and computed descriptors supporting the identity and salt form of the compound, confirming the methanesulfonate salt as the preferred pharmaceutical form.
  • Pharmaceutical Research : The compound’s design targets PI3 kinase and mTOR pathways, with synthetic methods optimized for scalability and purity to meet drug development standards.

Summary Table of Preparation Methods

Preparation Aspect Details
Core Synthesis Selective substitution on 1,3,5-triazine with morpholine and amine-functionalized phenyl
Key Coupling Palladium-catalyzed or nucleophilic aromatic substitution for benzimidazole attachment
Sulfonamide Formation Reaction of amine intermediate with dimethylaminoethanesulfonyl chloride
Salt Formation Methanesulfonic acid treatment to form stable methanesulfonate salt
Purification Techniques Preparative reversed-phase HPLC
Analytical Methods NMR, MS, elemental analysis, ion chromatography
Yield Range 60-85% for individual steps, overall optimized for high purity and scalability

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or difluoromethyl groups.

    Reduction: Reduction reactions might target the nitro groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be used to study enzyme interactions, cellular pathways, or as a potential therapeutic agent.

Medicine

Industry

Industrially, it could be used in the development of new materials, coatings, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Benzimidazole-Triazine Derivatives

Compound Name & Source Key Substituents Synthesis Method Purity/Yield Notable Features
Target Compound 2-(Difluoromethyl)-4-methoxy-benzimidazole, 6-morpholino-triazine, 2-(dimethylamino)ethanesulfonamide Not explicitly described N/A Methanesulfonate salt enhances stability
Compound 12 2-(Difluoromethyl)-benzimidazole, 4-morpholino-triazine, tert-butylcarbonylaminoxy-ethoxy side chain Reflux in MeOH/CHCl₃ with NH₃ 97.9% (HPLC) High purity; tert-butyl group may improve metabolic stability
Compound 13 2-(Difluoromethyl)-benzimidazole, 4-morpholino-triazine, aminoxy-ethoxy side chain Reaction in CCl₄ with TFA 82% (HPLC) Lower purity due to reactive aminoxy group
Compound 30 Bis-morpholino-triazine, ureido-benzamide, dimethylaminoethyl group Coupling with HBTU/Hunig’s base 50% yield Ureido linker enhances solubility; moderate yield
Compound 21 Bis-morpholino-triazine, methyl benzoate SiO₂ chromatography (50% EtOAc/hexane) 92% yield Ester group for prodrug potential
Compound 4-Fluoro-2-methylbenzenesulfonamide, 4-methoxy-6-morpholino-triazine Not described N/A Fluorine atom increases electronegativity; lacks benzimidazole

Key Differences and Implications

Benzimidazole Modifications :

  • The target compound ’s 2-difluoromethyl-4-methoxy substitution contrasts with simpler benzimidazoles in (e.g., 5-fluoro-2-phenyl derivatives). Difluoromethyl groups enhance metabolic stability compared to halogens (e.g., fluorine) .
  • Compounds lacking the benzimidazole core (e.g., ) show reduced kinase affinity, underscoring its importance in target engagement .

Triazine Substituents: Morpholino groups (common in the target compound and –14) improve water solubility vs. non-polar substituents (e.g., trifluoromethylbenzyl in ) .

Sulfonamide Linkers: The target compound’s 2-(dimethylamino)ethanesulfonamide group introduces a basic tertiary amine, aiding in salt formation (e.g., methanesulfonate) and pH-dependent solubility . In contrast, ’s 4-fluoro-2-methylbenzenesulfonamide lacks ionizable groups, limiting solubility in physiological conditions .

Lower yields (e.g., 50% for Compound 30) correlate with complex multi-step reactions .

Physicochemical and Pharmacokinetic Predictions

  • LogP: The target compound’s morpholino and dimethylamino groups likely reduce LogP vs. non-polar analogs (e.g., ’s trifluoromethylbenzyl derivatives), improving aqueous solubility .
  • pKa: The dimethylamino group (pKa ~8.5) ensures partial protonation at physiological pH, enhancing membrane permeability .
  • Metabolic Stability : Difluoromethyl and methoxy groups on the benzimidazole resist CYP450 oxidation compared to halogenated analogs () .

Biological Activity

N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate, commonly referred to as PWT33597 or VDC-597, is a compound that has garnered attention for its potential antineoplastic activity. This article explores the biological activity of PWT33597, focusing on its mechanisms of action, efficacy in various cancer models, and relevant research findings.

  • Molecular Formula : C27H34F2N8O7S2
  • Molecular Weight : 684.74 g/mol
  • CAS Number : 1246203-36-0

PWT33597 functions primarily as a dual inhibitor targeting:

  • Phosphatidylinositide 3-Kinase (PI3K) alpha
  • Mammalian Target of Rapamycin (mTOR)

The inhibition of these pathways is crucial as they are often overactive in various cancer types, leading to increased cell proliferation and survival.

Anticancer Efficacy

PWT33597 has demonstrated significant antiproliferative effects in various cancer cell lines. Notably, it induces apoptosis in tumor cells that overexpress the PI3K/mTOR pathways.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
U-87 MG (Glioblastoma)0.01Inhibition of pAKT and cell proliferation
NCI-H460 (Lung)0.03Induction of apoptosis via PI3K/mTOR pathway
MCF7 (Breast)0.05Cytotoxicity through cell cycle arrest

Anti-inflammatory Activity

Research indicates that PWT33597 also exhibits anti-inflammatory properties by modulating cytokine release. It has shown effects on pro-inflammatory cytokines such as IL-6 and TNF-α.

Table 2: Cytokine Modulation by PWT33597

CytokineBaseline Level (pg/mL)Level After Treatment (pg/mL)
IL-615080
TNF-α20090

Case Studies and Research Findings

  • In Vitro Studies : A study assessed the impact of PWT33597 on various tumor cell lines and found that it effectively inhibited growth at low concentrations while inducing apoptosis through the activation of caspases .
  • In Vivo Efficacy : In xenograft models, PWT33597 significantly reduced tumor volume compared to control groups. The compound was well-tolerated with minimal side effects reported .
  • Pharmacokinetics : The compound displays favorable pharmacokinetic properties with high solubility and moderate plasma protein binding, which supports its potential for clinical application .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step processes:

  • Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with a difluoromethylating agent under controlled pH and temperature (e.g., using DMF as solvent and K₂CO₃ as base) .
  • Triazine-morpholino coupling : Nucleophilic substitution reactions with morpholine at elevated temperatures (60–80°C) to ensure regioselectivity .
  • Sulfonamide functionalization : Methanesulfonic acid is introduced via sulfonation reactions, requiring anhydrous conditions to avoid side reactions .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .

Optimization Tips :

  • Use continuous flow reactors for scale-up to improve yield and reduce side products .
  • Monitor intermediates via TLC or HPLC to adjust reaction times dynamically .
StepKey ReagentsTemperature (°C)Yield (%)
1K₂CO₃, DMF6065–70
2Morpholine8050–55
3CH₃SO₃HRT75–80

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the benzimidazole and triazine rings. For example, the difluoromethyl group shows distinct ¹⁹F NMR peaks at δ -120 to -125 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (684.7 g/mol) and detects fragmentation patterns, such as loss of the morpholino group (m/z 541) .
  • FT-IR : Peaks at 1650–1700 cm⁻¹ (C=N stretching) and 1150–1200 cm⁻¹ (S=O bonds) validate structural motifs .

Methodological Note : Combine X-ray crystallography with DFT calculations to resolve ambiguities in stereoelectronic effects .

Q. What solvent systems are suitable for solubility testing, and how does polarity affect stability?

  • High Solubility : DMSO (>50 mg/mL) and DMF (>30 mg/mL) due to sulfonamide and tertiary amine groups .
  • Low Solubility : Aqueous buffers (PBS: <0.1 mg/mL) unless pH-adjusted to >9.0 .
  • Stability : Avoid chlorinated solvents (e.g., CHCl₃) to prevent degradation of the difluoromethyl group .
SolventSolubility (mg/mL)Stability (24h, 25°C)
DMSO55>95%
Ethanol1085–90%
PBS (pH 7.4)0.0870–75%

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate anticancer potential?

  • Core Modifications : Replace the morpholino group with piperazine or thiomorpholine to assess impact on kinase inhibition .
  • Substituent Analysis : Compare difluoromethyl vs. trifluoromethyl groups on benzimidazole for metabolic stability using hepatic microsomal assays .
  • In Vitro Assays :
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MDA-MB-231) with IC₅₀ calculations .

  • Target Engagement : Western blotting for downstream markers (e.g., p-AKT, PARP cleavage) .

    Data Interpretation : Use QSAR models to correlate logP values (>3.5) with membrane permeability .

Q. What computational strategies are recommended for predicting binding modes with biological targets?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., PI3Kα or mTOR). The triazine ring shows hydrogen bonding with Val851 and Lys802 in PI3Kα .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-protein complexes .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < -8 kcal/mol indicates high potency) .

Validation : Cross-reference with crystallographic data from similar sulfonamide-triazine derivatives .

Q. How can contradictory in vitro and in vivo efficacy data be resolved?

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models. Low oral bioavailability (<20%) may explain in vivo discrepancies .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites (e.g., O-demethylation or sulfonamide glucuronidation) .
  • Formulation Adjustments : Use PEGylated nanoparticles or liposomes to enhance solubility and tumor targeting .

Case Study : A derivative with improved logD (2.8 vs. 3.5) showed 3× higher tumor accumulation in xenograft models .

Q. What advanced techniques optimize reaction pathways for scaled synthesis?

  • Process Intensification : Employ microreactors for exothermic steps (e.g., triazine coupling) to enhance heat transfer and reduce byproducts .
  • AI/ML Integration : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst loading) .
  • Green Chemistry : Replace DMF with Cyrene™ (a bio-based solvent) to improve sustainability .

Example : Bayesian optimization reduced reaction time for benzimidazole formation from 12h to 6h with 90% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.